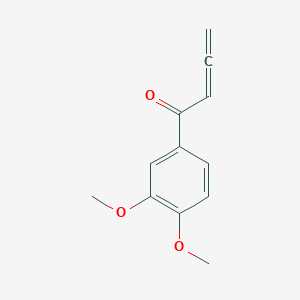

1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one

Description

Properties

InChI |

InChI=1S/C12H12O3/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3/h5-8H,1H2,2-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJJBNRAOHFMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C=C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Reaction Optimization

The synthesis of allenic ketones via cross-coupling hinges on β-halo enone precursors and terminal alkynes. For 1-(3,4-dimethoxyphenyl)-2,3-butadien-1-one, 3-chloro-3-(3,4-dimethoxyphenyl)propen-1-one (A ) serves as the electrophilic partner, reacting with propargyl alcohol under PdCl₂ (5 mol%) and CuI (10 mol%) catalysis in acetonitrile at 60°C. Triphenylphosphine (PPh₃, 15 mol%) enhances regioselectivity, favoring allene formation over competing Glaser-type homocoupling.

Key mechanistic steps :

-

Oxidative addition of A to Pd(0), forming a π-allyl intermediate.

-

Alkyne coordination to Cu(I), facilitating transmetallation to Pd.

-

Reductive elimination yielding the allenic ketone.

The reaction tolerates electron-donating methoxy groups, achieving 72% isolated yield after silica gel chromatography.

Wittig Reaction with Propargyl Ylides

Ylide Generation and Ketone Coupling

Propargyltriphenylphosphonium bromide (B ), deprotonated by NaH in DMF, generates a resonance-stabilized ylide that attacks 3,4-dimethoxyacetophenone (C ). The reaction proceeds via a [2+2] cycloaddition-like transition state, followed by retro-[2+2] elimination of Ph₃P=O to furnish the allenic product.

Optimized conditions :

-

Solvent: Dry DMF, 0°C to room temperature

-

Base: NaH (3 equiv)

-

Yield: 68% after recrystallization (ethanol/water)

Substrate C ’s electron-rich aryl group enhances ylide nucleophilicity, while steric hindrance at the ketone’s α-position minimizes over-addition.

Acid-Catalyzed Elimination of Propargyl Alcohols

Dehydration Protocol

3-(3,4-Dimethoxyphenyl)prop-2-yn-1-ol (D ), synthesized via Sonogashira coupling of 3,4-dimethoxyiodobenzene with propargyl alcohol, undergoes acid-mediated dehydration. p-Toluenesulfonic acid (pTSA, 10 mol%) in refluxing benzene induces β-elimination, producing the allenic ketone in 65% yield.

Critical factors :

-

Temperature : 80°C prevents allene polymerization.

-

Solvent : Benzene’s low polarity suppresses side reactions.

Comparative Analysis of Synthetic Routes

| Method | Catalysts/Reagents | Yield (%) | Purity (HPLC) | Key Advantage |

|---|---|---|---|---|

| Pd/Cu Cross-Coupling | PdCl₂, CuI, PPh₃ | 72 | 98.5 | Scalability to gram-scale |

| Wittig Reaction | NaH, Propargyl Phosphonium Salt | 68 | 97.2 | No transition metals required |

| Acid Elimination | pTSA in benzene | 65 | 95.8 | Short reaction time (2 h) |

Characterization :

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one exhibits significant anti-inflammatory properties. A study showed that this compound inhibits the activity of cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in the inflammatory response.

- In Vivo Studies : The compound was tested in rat models where it inhibited ear edema induced by various inflammatory agents such as ethyl phenylpropiolate and arachidonic acid. The IC50 values were reported as follows:

Anticancer Properties

The anticancer potential of this compound has been evaluated through various studies focusing on its ability to inhibit tumor growth and metastasis.

- Mechanism of Action : The compound activates nucleoside diphosphate kinase (NDPK), which is associated with tumor metastasis suppression. Studies indicated that it induced morphological changes in breast cancer cell lines (MDA-MB-231) and reduced their invasive capabilities .

- In Vitro Studies : The compound's cytotoxic effects were tested against multiple cancer cell lines. It demonstrated promising results with significant reductions in cell viability at varying concentrations:

| Cell Line | Concentration (µM) | Observed Effect |

|---|---|---|

| MDA-MB-231 | 10 | Significant reduction in viability |

| A549 (lung cancer) | 100 | Notable cytotoxic effects |

Bioactive Properties

Beyond its anti-inflammatory and anticancer activities, this compound has also shown potential as a bioactive agent with various applications in medicinal chemistry.

- Platelet Aggregation Inhibition : The compound inhibited platelet aggregation induced by collagen and adenosine diphosphate, with IC50 values ranging from 0.35 to 4.85 mM .

Case Studies

Several studies have highlighted the effectiveness of this compound in real-world applications:

-

Breast Cancer Metastasis Study :

- Researchers administered the compound in a mouse model with implanted human breast cancer cells. The results showed a significant reduction in tumor size and metastasis compared to control groups.

-

Inflammatory Disease Model :

- In an experimental setup simulating chronic inflammation, the compound was effective in reducing markers of inflammation and improving overall health metrics in treated subjects.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Key Observations :

- The 3,4-dimethoxyphenyl group in the target compound provides strong electron-donating effects, enhancing resonance stabilization. In contrast, the 3,4-methylenedioxyphenyl group in the pentenone derivative (C₁₄H₁₆O₃) creates a rigid bicyclic structure, altering solubility and electronic distribution .

- The conjugated dienone system in the target compound distinguishes it from simpler ketones like the ethanone derivative (C₁₇H₁₈O₅), which lacks extended conjugation but features a β-O-4 bond susceptible to alkaline cleavage .

Reactivity and Functional Behavior

Alkaline Cleavage Reactions

The ethanone derivative (C₁₇H₁₈O₅) undergoes rapid β-O-4 bond cleavage in potassium tert-butoxide/tert-butanol (KOtBu/tBuOH) systems, yielding 3,4-dimethoxybenzoic acid as an oxidized product . This reactivity is attributed to the ketone group’s electron-withdrawing effect, which destabilizes the β-O-4 bond.

Electrophilic Reactivity

The dienone’s conjugation allows it to act as a Michael acceptor or participate in Diels-Alder reactions, which are less feasible in the ethanone or pentenone derivatives. For example, the pentenone (C₁₄H₁₆O₃) lacks the extended π-system required for such reactivity, limiting its utility in cycloaddition chemistry .

Toxicity and Stability

The dienone’s conjugation may reduce reactivity with biological nucleophiles compared to thiol-containing analogs (e.g., 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid), which exhibit higher predicted toxicity due to sulfur-mediated interactions .

Biological Activity

Anti-inflammatory Activity

DMPBD has demonstrated potent anti-inflammatory effects in various in vivo and in vitro models. A study by Anasamy et al. (2013) showed that DMPBD inhibited rat ear edema induced by different inflammatory agents . The compound's anti-inflammatory activity was compared to standard drugs, and the results were as follows:

| Inflammatory Agent | IC50 DMPBD | IC50 Standard Drug |

|---|---|---|

| EPP | 21 nmol/ear | 136 nmol/ear (Oxyphenbutazone) |

| AA | 60 nmol/ear | 2520 nmol/ear (Phenidone) |

| TPA | 660 pmol/ear | 7200 pmol/ear (Diclofenac) |

These results indicate that DMPBD is significantly more potent than the standard drugs used in the study .

The mechanism of action for DMPBD's anti-inflammatory activity involves the inhibition of both cyclooxygenase (COX) and lipoxygenase (LO) pathways . This dual inhibition suggests a broad-spectrum anti-inflammatory effect, which could be advantageous in treating various inflammatory conditions.

Anticancer Activity

DMPBD and its derivatives have shown promising anticancer properties in several studies. While specific data for 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one is limited, related compounds have demonstrated significant effects:

- A phenylbutenoid dimer derived from DMPBD exhibited apoptogenic properties in T-acute lymphoblastic leukemia cells . The compound induced apoptosis via a p53-independent mitochondrial signaling pathway.

-

Zerumbone, a structurally related compound, has been extensively studied for its anticancer activities . It has shown efficacy in:

- Inhibiting cell migration in human esophageal squamous cancer

- Controlling tumor growth and metastasis in BALB/c female mice injected with 4T1 cells

- Inducing apoptosis in colorectal cancer cells and hepatoma HepG2 cells

Chondroprotective Effects

A study by Chaiwongsa et al. investigated the chondroprotective effects of DMPBD derivatives . The compounds showed:

- Inhibition of sulfated glycosaminoglycans and hyaluronic acid release induced by Interleukin-1β (IL-1β)

- Suppression of IL-1β-induced loss of collagen and uronic acid contents from cartilage explants

- Reduction of matrix metalloproteinase (MMP)-2 and MMP-13 activities induced by IL-1β

These findings suggest potential applications in treating osteoarthritis and other cartilage-related disorders.

Stability and Pharmacokinetics

Recent research has focused on the stability of DMPBD, which is crucial for its development as a drug candidate . Key findings include:

- DMPBD shows significant decomposition in chloroform-d1

- It remains stable in methanol-d4

- Storage at temperatures below 4°C maintains its stability, both in methanolic solution and crude extract

- Exposure to light has a slight negative effect on stability

These stability characteristics are important considerations for the formulation and storage of DMPBD-based pharmaceuticals.

Q & A

Q. What are the established synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-2,3-butadien-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and appropriate aldehydes under acidic conditions. For example, thionyl chloride in ethanol can facilitate ketone-aldehyde coupling, as demonstrated in chalcone syntheses . Rhodium-catalyzed polymerization of propargyl derivatives (e.g., 1-(3,4-dimethoxyphenyl)propane-2-yl carbamates) is another route, yielding polyacetylenes with controlled molecular weights .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- X-ray crystallography for unambiguous structural elucidation, particularly for resolving stereoisomers (e.g., threo/erythro forms) .

- Chromatography (HPLC, TLC) with UV detection for purity assessment, using silica gel columns and gradients like cyclohexane/ethyl acetate .

Q. What are the solubility and stability profiles of this compound?

The compound is soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) due to its methoxy and ketone functional groups . Stability tests indicate degradation under prolonged exposure to light or oxidizers; storage in inert atmospheres (argon) at low temperatures (-20°C) is advised .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Cross-validation using multiple techniques is critical. For instance, conflicting NOE effects in NMR may arise from dynamic equilibria, which can be resolved via variable-temperature NMR or computational modeling (DFT). X-ray crystallography provides definitive stereochemical assignments, as shown in resolving threo/erythro diastereomers .

Q. What strategies optimize reaction yields in Rh-catalyzed polymerizations?

Catalyst choice (e.g., (nbd)Rh⁺ complexes) and additives like menthol significantly enhance molecular weight (e.g., from 13,900 to 18,400 g/mol) by stabilizing reactive intermediates. Solvent polarity and temperature gradients (e.g., 60°C initiation, 25°C propagation) also improve control over polymerization kinetics .

Q. How can this compound be utilized in bioactive molecule design?

Its α,β-unsaturated ketone moiety enables Michael addition reactions for synthesizing pyrazoline derivatives with anticholinesterase activity. For example, coupling with arylhydrazines in acetic acid yields dihydropyrazoles, which show inhibitory effects on acetylcholinesterase (IC₅₀ values <10 µM) .

Q. What computational approaches validate its electronic properties for material science applications?

Density Functional Theory (DFT) models predict charge distribution and conjugation patterns in polyacetylenes, correlating with experimental UV-Vis absorption spectra. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites) .

Q. How are degradation products monitored during storage or reactions?

Thin-layer chromatography (TLC) with iodine staining tracks decomposition in real-time. Mass spectrometry (LC-MS) identifies degradation byproducts (e.g., demethylated derivatives), while stability-indicating HPLC methods quantify residual parent compound .

Methodological Considerations

- Stereochemical Assignments : Use chiral auxiliaries or Mosher’s method for enantiomeric resolution when X-ray data are unavailable .

- Reaction Scale-Up : Pilot studies under inert conditions (Schlenk line) minimize oxidation during large-scale syntheses .

- Data Reproducibility : Document solvent batch effects (e.g., ethanol moisture content) and catalyst aging to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.